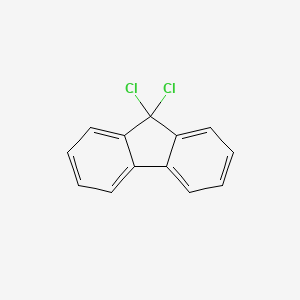

9,9-Dichloro-9H-fluorene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

9,9-dichlorofluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2/c14-13(15)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTBDYVWQHHYHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179733 | |

| Record name | 9,9-Dichloro-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25023-01-2 | |

| Record name | 9,9-Dichlorofluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25023-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,9-Dichlorofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025023012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25023-01-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,9-Dichloro-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-dichloro-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,9-DICHLOROFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGD3CW4MGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Reaction Pathways for 9,9 Dichloro 9h Fluorene

Direct Chlorination Routes from 9H-Fluorene

Direct chlorination of 9H-fluorene to yield 9,9-Dichloro-9H-fluorene is a challenging endeavor due to the reactivity of the fluorene (B118485) ring system. The protons at the C9 position are acidic, with a pKa of approximately 22.6 in DMSO, making this site susceptible to deprotonation and subsequent reaction. However, the aromatic rings are also prone to electrophilic substitution. wikipedia.org

Conventional chlorinating agents such as chlorine, sulfuryl chloride, N-chlorosuccinimide (NCS), and phosphorus pentachloride often lead to undesired side reactions. google.comgoogle.com These reagents tend to favor substitution on the aromatic rings, producing compounds like 2,7-dichlorofluorene (B131596), rather than the targeted gem-dichloro product at the 9-position. google.comgoogle.comstackexchange.com Therefore, achieving selective chlorination at the C9-H bonds requires specialized techniques that can overcome the competing aromatic substitution reactions. google.comgoogle.com

Phase Transfer Catalysis in this compound Synthesis

A successful method for the direct synthesis of this compound from fluorene without a fluorenone intermediate involves the use of phase-transfer catalysis (PTC). google.comgoogle.com This technique facilitates the reaction between reactants located in different phases (typically aqueous and organic). In this context, the PTC method brings together the organic-soluble 9H-fluorene and a chlorinating agent from an aqueous phase. crdeepjournal.org

A reported procedure utilizes tetrabutylammonium (B224687) bromide as the phase transfer catalyst. google.comgoogle.com The reaction system consists of an organic phase, with carbon tetrachloride serving as both the solvent and the chlorine source, and an aqueous hydroxide (B78521) phase. The catalyst transports the hydroxide ion into the organic phase, which deprotonates the fluorene at the C9 position. The resulting fluorenyl anion then reacts with the carbon tetrachloride to yield the desired 9,9-dichloro product. This approach effectively directs the chlorination to the acidic C9 position, minimizing ring substitution. google.comgoogle.com

Optimization of Chlorinating Agents and Reaction Conditions

The optimization of direct chlorination hinges on selecting a reagent and conditions that selectively target the acidic Csp³-H bonds at the 9-position over the Csp²-H bonds of the aromatic rings. As noted, common electrophilic chlorinating agents are generally unsuitable for this purpose. google.comgoogle.com For instance, the reaction of fluorene with N-chlorosuccinimide (NCS) in the presence of a strong acid like concentrated HCl typically results in the formation of 2,7-dichloro-9H-fluorene, demonstrating the preference for aromatic substitution under these conditions. stackexchange.comrsc.org

The key to optimization lies in employing systems that operate via a carbanionic intermediate. The phase-transfer catalysis method is a prime example of such an optimized system. By using a base to generate the fluorenyl anion in a biphasic system, the reaction's selectivity is shifted away from electrophilic aromatic substitution and towards nucleophilic attack on a chlorine source.

Below is a comparative table of chlorinating agents and their typical outcomes when reacted with 9H-fluorene.

| Chlorinating Agent | Reaction Condition/System | Primary Product |

| N-Chlorosuccinimide (NCS) / HCl | Electrophilic Substitution | 2,7-Dichloro-9H-fluorene |

| Sulfuryl Chloride | Electrophilic Substitution | Ring-chlorinated products |

| Phosphorus Pentachloride | Electrophilic Substitution | Ring-chlorinated products |

| Carbon Tetrachloride / NaOH | Phase Transfer Catalysis | This compound |

Indirect Synthesis via 9-Fluorenone (B1672902) Intermediates

An alternative and often more controlled route to this compound is an indirect, two-step process that proceeds through a 9-fluorenone intermediate. This method circumvents the selectivity issues inherent in the direct chlorination of 9H-fluorene.

The first step involves the oxidation of 9H-fluorene to 9-fluorenone. This transformation is a well-established and efficient process. Numerous methods exist, including green chemistry approaches such as aerobic oxidation using air in the presence of a base like potassium hydroxide (KOH) in a solvent like tetrahydrofuran (THF). rsc.orgresearchgate.net Phase-transfer catalysis can also be employed for the oxidation step, where an oxidizing agent is used in a biphasic system to achieve high conversion and selectivity. google.com Under optimized conditions, the conversion of fluorene to fluorenone can reach 100%. google.com

The second step is the conversion of the 9-fluorenone intermediate into the final this compound product.

| Step | Reactant | Reagent(s) | Product |

| 1 | 9H-Fluorene | Air, KOH, THF | 9-Fluorenone |

| 2 | 9-Fluorenone | Phosphorus Pentachloride (PCl₅) | This compound |

Conversion of 9-Fluorenone to this compound

The conversion of the carbonyl group in 9-fluorenone to a gem-dichloro group is a standard organic transformation. This is typically achieved using powerful chlorinating agents capable of reacting with ketones. Reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are commonly used for this purpose. The reaction of 9-fluorenone with one of these reagents replaces the carbonyl oxygen with two chlorine atoms, yielding this compound. This method is often cited in the context of preparing precursors for other fluorene derivatives, such as 9,9-bis(hydroxyphenyl)fluorene. google.com

Challenges and Strategies for Purity Enhancement in Indirect Synthesis

The indirect synthesis route offers greater control, but purity concerns must still be addressed. In the initial oxidation step, while high yields are possible, side reactions can occur if conditions are not carefully managed, potentially leading to impurities. rsc.orggoogle.com

In the second step, the conversion of 9-fluorenone to the dichlorinated product, the primary challenge is ensuring the reaction goes to completion. Any unreacted 9-fluorenone will contaminate the final product and can be difficult to separate due to similar physical properties. Furthermore, excessively harsh conditions could potentially lead to undesired chlorination on the aromatic rings, although this is less likely than in the direct chlorination of 9H-fluorene.

Strategies for purity enhancement primarily involve standard laboratory techniques. After the reaction, the crude product is typically purified by recrystallization from a suitable solvent or by column chromatography to remove any unreacted starting material and other impurities. Careful monitoring of the reaction progress via techniques like thin-layer chromatography (TLC) is crucial to ensure complete conversion of the 9-fluorenone intermediate.

Novel Synthetic Approaches and Derivatization Strategies

This compound is a valuable intermediate primarily because the two chlorine atoms at the 9-position can be readily displaced by nucleophiles. This allows for the synthesis of a wide array of 9,9-disubstituted fluorene derivatives. google.com

A major application and derivatization strategy is the use of this compound in Friedel-Crafts-type alkylation reactions. For example, it can be reacted with aromatic compounds like phenol (B47542) or aniline (B41778) to produce valuable monomers such as 9,9-bis(hydroxyphenyl)fluorene and 9,9-bis(aminophenyl)fluorene, respectively. google.com These monomers are used in the synthesis of high-performance polymers, including polycarbonates and polyimides, which possess desirable thermal and optical properties. The reaction involves the electrophilic substitution of the aromatic nucleophile onto the fluorene moiety, with the loss of HCl. The this compound acts as a gem-dihaloalkane equivalent in this process, leading to the formation of two new carbon-carbon bonds at the 9-position. google.com

Ruthenium-Catalyzed C-H Alkylation in Fluorene Chemistry

Ruthenium-based catalysts have emerged as powerful tools for the direct C-H bond functionalization, offering an atom-economical and efficient route for the synthesis of substituted arenes. nih.gov In the context of fluorene chemistry, ruthenium catalysis has been instrumental in the sp³ C-H alkylation of 9H-fluorene. acs.orgresearchgate.net This methodology often utilizes alcohols as green alkylating agents through a "borrowing hydrogen" strategy, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the fluorene, followed by the regeneration of the catalyst. acs.orgresearchgate.net

A notable example is the use of the [Ru(p-cymene)Cl₂]₂ complex, which effectively catalyzes the mono-C9-alkylation of various 9H-fluorene derivatives with both primary and secondary alcohols, yielding products in good to excellent yields. acs.orgresearchgate.net This approach is advantageous due to the formation of water as the only byproduct, aligning with the principles of green chemistry. acs.org The reaction exhibits a broad scope, tolerating a variety of functional groups on both the fluorene and the alcohol. acs.orgresearchgate.net

| Catalyst | Reactants | Product | Yield (%) | Reference |

| [Ru(p-cymene)Cl₂]₂ | 9H-fluorene, Primary/Secondary Alcohols | 9-Alkyl-9H-fluorene | 50-92 | acs.org |

Organocatalyzed Enantioselective Cycloaddition Reactions

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. In fluorene chemistry, organocatalyzed enantioselective cycloaddition reactions have been employed to create stereochemically complex structures. These reactions often utilize chiral amines or thioureas as catalysts to control the stereochemical outcome. morressier.com For instance, bifunctional thiourea catalysts have been successfully used in the asymmetric cycloadditions of anthrone, achieving high enantiomeric excesses. morressier.com While not directly involving this compound, these methodologies showcase the potential of organocatalysis for the stereoselective functionalization of related cyclic systems, which could be adapted for fluorene derivatives.

Transition Metal-Catalyzed C-C Bond Formation at C9 of Fluorene

The formation of carbon-carbon bonds at the C9 position of fluorene is a key transformation for the synthesis of various functional materials and complex organic molecules. researchgate.net Transition metals, such as palladium and nickel, are frequently employed to catalyze these reactions due to their high efficiency and functional group tolerance. researchgate.netresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been extensively used to introduce aryl or other substituents at the C9 position of fluorene precursors. researchgate.net These reactions typically involve the coupling of a C9-halogenated fluorene with a boronic acid or ester in the presence of a palladium catalyst and a base. Nickel-catalyzed reactions have also been developed for the sp³ C-H alkylation of 9H-fluorene, using alcohols as the alkylating agents. researchgate.net These methods provide access to a wide range of 9-substituted and 9,9-disubstituted fluorene derivatives. researchgate.net

| Catalyst | Reaction Type | Reactants | Product | Reference |

| Palladium complexes | Suzuki Coupling | 9-Bromo-9-alkylfluorene, Arylboronic acid | 9-Alkyl-9-arylfluorene | researchgate.net |

| Nickel complexes | C-H Alkylation | 9H-fluorene, Alcohols | 9-Alkyl-9H-fluorene | researchgate.net |

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues allows for the fine-tuning of the molecule's properties for specific applications. The introduction of various functional groups onto the fluorene backbone can significantly impact its electronic and photophysical characteristics.

Synthesis of 9,9-Dichloro-2-nitro-9H-fluorene

The synthesis of 9,9-Dichloro-2-nitro-9H-fluorene typically involves the nitration of a fluorene precursor followed by chlorination at the C9 position. The nitration of 9-fluorenone can be achieved, and subsequent reduction can yield 2-nitrofluorene. google.com The oxidation of 2-nitrofluorene can then produce 2-nitro-9-fluorenone. google.com The final step to introduce the gem-dichloro group at the C9 position would involve a chlorination reaction, for which various reagents can be employed.

Synthesis of 2,7-Dichloro-9-diazo-9H-fluorene

The synthesis of 2,7-Dichloro-9-diazo-9H-fluorene starts from 2,7-dichlorofluorene. chemicalbook.comgoogle.com The synthesis of 2,7-dichlorofluorene can be achieved by reacting fluorene with sulfuryl chloride in glacial acetic acid. google.com The 2,7-dichlorofluorene is then oxidized to 2,7-dichloro-9-fluorenone. This ketone is subsequently converted to the corresponding tosylhydrazone by reaction with tosylhydrazide. mdpi.com Finally, treatment of the tosylhydrazone with a base, such as sodium methoxide, leads to the formation of the diazo compound, 2,7-dichloro-9-diazo-9H-fluorene. mdpi.com This diazo derivative is a valuable intermediate for further functionalization, particularly in photolytic reactions. mdpi.com

| Starting Material | Reagents | Product | Reference |

| Fluorene | 1. Sulfuryl chloride, Glacial acetic acid | 2,7-Dichlorofluorene | google.com |

| 2,7-Dichloro-9-fluorenone | 1. Tosylhydrazide; 2. Base | 2,7-Dichloro-9-diazo-9H-fluorene | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The fluorene backbone consists of eight aromatic protons. Due to the molecule's C₂ᵥ symmetry, these protons are chemically equivalent in pairs, resulting in a more simplified spectrum than would otherwise be expected.

The protons H4 and H5, which are closest to the electron-withdrawing dichloromethylene group at the C9 position, are expected to be the most deshielded and appear furthest downfield. The remaining protons (H1/H8, H2/H7, and H3/H6) will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. The specific chemical shifts and coupling constants (J-values) are crucial for assigning each signal to its corresponding proton. For instance, in related fluorene derivatives, aromatic protons typically appear as doublets and triplets in this region. rsc.org

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| H4, H5 | Downfield (e.g., ~7.7-7.9) | Doublet or Multiplet |

| H1, H8 | Mid-range (e.g., ~7.5-7.7) | Doublet or Multiplet |

| H2, H7 | Upfield (e.g., ~7.2-7.4) | Multiplet |

| H3, H6 | Upfield (e.g., ~7.2-7.4) | Multiplet |

Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, thirteen distinct carbon signals are expected. The most notable signal is that of the C9 carbon, which is directly bonded to two chlorine atoms. This carbon is significantly deshielded and appears far downfield compared to the other sp³-hybridized carbons, typically in the range of 90-100 ppm.

The aromatic carbons of the fluorene rings produce a series of signals in the typical aromatic region of 120-150 ppm. The quaternary carbons (C4a, C4b, C8a, C9a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The specific chemical shifts of these carbons are sensitive to the electronic effects of the substituents on the fluorene ring. rsc.orgrsc.org

| Carbon Atom | Expected Chemical Shift (ppm) |

| C9 | ~90-100 |

| C4a, C4b, C8a, C9a (Quaternary) | ~140-150 |

| C1-C4, C5-C8 (Aromatic CH) | ~120-135 |

Note: These are approximate ranges, and actual values depend on experimental conditions.

In the study of silafluorenes, where the C9 carbon is replaced by a silicon atom, ²⁹Si NMR spectroscopy is a critical characterization technique. nsf.gov This method provides direct information about the chemical environment of the silicon nucleus. The ²⁹Si chemical shift is highly sensitive to the substituents attached to the silicon atom. For 9,9-dichloro-9-silafluorene, the silicon atom is bonded to two chlorine atoms and two aromatic rings. The strong electron-withdrawing nature of the chlorine atoms causes a significant downfield shift for the ²⁹Si signal compared to other silafluorenes with alkyl or aryl substituents. This technique is invaluable for confirming the successful incorporation of silicon into the fluorene framework and for studying the electronic properties of these materials. nsf.govunige.ch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₃H₈Cl₂), the theoretical exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl).

The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the molecular ion of this compound will appear as a cluster of peaks:

[M]⁺: Containing two ³⁵Cl isotopes.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl isotope.

[M+4]⁺: Containing two ³⁷Cl isotopes.

The relative intensities of these peaks (approximately 9:6:1) provide a distinctive signature confirming the presence of two chlorine atoms. HRMS can resolve these isotopic peaks and confirm that their exact masses match the theoretical values, providing definitive evidence for the compound's elemental composition. nih.govresearchgate.net

| Ion | Isotopic Composition | Theoretical Exact Mass (Da) | Relative Intensity |

| [M]⁺ | C₁₃H₈³⁵Cl₂ | 233.9997 | ~100% |

| [M+2]⁺ | C₁₃H₈³⁵Cl³⁷Cl | 235.9968 | ~65% |

| [M+4]⁺ | C₁₃H₈³⁷Cl₂ | 237.9938 | ~10% |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. lcms.cz It is widely used to assess the purity of a sample and to identify its components. researchgate.net

In a GC-MS analysis of this compound, the compound would first be vaporized and separated from any impurities on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). EI is a high-energy process that often causes the molecular ion to break apart into smaller, characteristic fragment ions. lcms.cz

The mass spectrum of this compound would show the molecular ion cluster ([M]⁺, [M+2]⁺, [M+4]⁺) and several key fragment ions. Common fragmentation pathways would include the loss of one or both chlorine atoms:

[M-Cl]⁺: Loss of a chlorine radical.

[M-2Cl]⁺: Loss of two chlorine radicals.

The resulting monochlorofluorenyl cation ([C₁₃H₈Cl]⁺) would also exhibit a characteristic isotopic pattern for one chlorine atom ([M']⁺ and [M'+2]⁺ in a ~3:1 ratio). The base peak in the spectrum for the related 9-chlorofluorene is often the fluorenyl cation [C₁₃H₉]⁺ at m/z 165, formed after the loss of the halogen. nih.govnist.gov A similar fragmentation leading to the [C₁₃H₈]⁺ ion would be expected for the dichloro- species. The unique combination of retention time from the GC and the mass spectrum provides a high degree of confidence in the identification of the compound. chemicalbook.comchemicalbook.com

| Ion | m/z (for ³⁵Cl) | Description |

| [C₁₃H₈Cl₂]⁺ | 234 | Molecular Ion (M⁺) |

| [C₁₃H₈Cl]⁺ | 199 | Loss of one Cl atom |

| [C₁₃H₈]⁺ | 164 | Loss of two Cl atoms |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be similar to that of the parent fluorene molecule, which is characterized by strong absorptions in the ultraviolet region arising from π → π* transitions within the conjugated aromatic system.

The fluorene moiety provides an extended π-system. The primary electronic transitions involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For fluorene, these transitions typically result in strong absorption bands around 260 nm and 300 nm.

The introduction of the two chlorine atoms at the C9 position is not expected to significantly alter the conjugated π-system of the biphenyl (B1667301) unit, as the C9 carbon is sp³ hybridized and thus isolates the chlorine atoms from the aromatic rings. However, the electronegative chlorine atoms can have a slight inductive effect. They also possess lone pairs of electrons, which could potentially lead to weak n → σ* transitions, though these are often obscured by the much stronger π → π* absorptions. Time-dependent DFT (TD-DFT) calculations are a modern tool used to predict the electronic absorption spectra of molecules and can provide theoretical values for the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Based on data for fluorene and its derivatives, the expected UV-Vis absorption maxima for this compound in a non-polar solvent are summarized in the following table.

| Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|

| ~265 | ~18,000 - 20,000 | π → π |

| ~300 | ~4,000 - 5,000 | π → π |

| ~315 (shoulder) | ~3,000 - 4,000 | π → π* |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of closely related fluorene derivatives allows for a detailed prediction of its solid-state characteristics. For instance, the crystal structures of 9,9-dimethyl-9H-fluorene and various 2,7-dihalo-9,9-dialkylfluorenes provide a strong basis for understanding the packing behavior. nih.govresearchgate.netmdpi.com

A predicted crystallographic data table for this compound, based on common packing motifs for similar molecules, is provided below.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-100 (for Monoclinic) |

| Z (Molecules per unit cell) | 4 or 8 |

Key intermolecular interactions expected in the crystal lattice include:

π-π Stacking: The planar aromatic surfaces of the fluorene units are expected to engage in π-π stacking interactions. In related structures, these often manifest as offset or herringbone packing motifs, with centroid-to-centroid distances typically in the range of 3.5 to 4.0 Å. nih.govresearchgate.net

C-H···π Interactions: The aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the electron-rich π-face of an adjacent fluorene molecule.

Halogen Bonding: A significant interaction for this molecule would be halogen bonding. The chlorine atoms, possessing an electropositive region known as a σ-hole along the C-Cl bond axis, can interact with nucleophilic regions on neighboring molecules, such as the π-system of an aromatic ring (Cl···π) or another chlorine atom (Cl···Cl). These directional interactions play a crucial role in the crystal engineering of halogenated organic compounds.

While this compound lacks classical hydrogen bond donors (like O-H or N-H), its solid-state structure is likely to be organized into higher-order supramolecular motifs through weaker interactions.

Halogen-Based Synthons: Dihalogen interactions (Cl···Cl) can form specific, predictable patterns or "synthons". These can be classified as Type I (where the two C-Cl···Cl angles are equal) or Type II (where one angle is near 180° and the other near 90°), with the latter being indicative of a true halogen bond. These synthons can direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks.

The interplay of these varied intermolecular forces dictates the final crystal packing, influencing the material's physical properties such as melting point, solubility, and morphology.

Advanced Spectroscopic Characterization and Structural Elucidation

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a potent computational tool employed to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the hypothetical crystal built from non-interacting molecules). The resulting Hirshfeld surface provides a unique three-dimensional picture of the molecular shape in its crystalline environment.

The surface is typically mapped with various properties to highlight specific aspects of the intermolecular interactions. One of the most informative is the normalized contact distance (dnorm), which is based on the distance from the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. The dnorm surface displays a color spectrum where red regions indicate shorter contacts with negative dnorm values, white regions represent contacts around the van der Waals separation with dnorm equal to zero, and blue regions signify longer contacts with positive dnorm values.

For this compound, the Hirshfeld surface analysis would reveal the nature and extent of the various non-covalent interactions that govern its crystal packing. Based on the analysis of closely related 9,9-disubstituted fluorene (B118485) derivatives, several key interactions are anticipated to play a significant role. mdpi.com

While specific experimental data for the Hirshfeld surface analysis of this compound is not available in the cited literature, a detailed analysis of analogous fluorene derivatives allows for a well-grounded prediction of the principal intermolecular contacts. For instance, the analysis of 9,9-dimethyl-9H-fluorene highlights the prevalence of H···H and C-H···π interactions. mdpi.com In the case of this compound, the presence of chlorine atoms would introduce additional significant interactions, namely Cl···H and potentially Cl···Cl contacts.

The 2D fingerprint plot for this compound can be decomposed to show the percentage contribution of each type of intermolecular contact. A hypothetical breakdown of these contributions, based on analyses of similar chlorinated organic molecules, is presented in the interactive table below to illustrate the type of data obtained from such an analysis.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents the most significant contribution, appearing as a large, diffuse region in the fingerprint plot. This is typical for organic molecules with a significant number of hydrogen atoms on their periphery. |

| Cl···H/H···Cl | ~25-35% | These interactions would appear as distinct "wings" in the fingerprint plot. They are crucial in directing the crystal packing due to the electrostatic interactions between the electronegative chlorine atoms and hydrogen atoms. |

| C···H/H···C | ~10-15% | Often indicative of C-H···π interactions, where a hydrogen atom interacts with the π-system of the fluorene backbone. These appear as characteristic "wings" in the plot. mdpi.com |

| Cl···Cl | ~5-10% | These halogen-halogen contacts, if present, would appear at longer de and di values and are important in stabilizing the crystal structure through dispersion forces and electrostatic interactions. |

| C···C | ~1-5% | Represents π-π stacking interactions between the aromatic rings of adjacent fluorene molecules. These are typically characterized by a broad, scattered region in the fingerprint plot. |

Disclaimer: The data in the table above is illustrative and based on typical values for similar compounds. It is intended to demonstrate the type of information derived from a Hirshfeld surface analysis and does not represent experimentally determined values for this compound.

The red spots on a dnorm mapped Hirshfeld surface for this compound would visually confirm the locations of the strongest intermolecular contacts, such as the Cl···H interactions. The shape index, another property that can be mapped onto the Hirshfeld surface, would reveal subtle details about the molecular shape, such as the presence of π-π stacking, which would be indicated by characteristic adjacent red (concave) and blue (convex) triangular patches.

Computational Chemistry and Theoretical Studies of 9,9 Dichloro 9h Fluorene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. worldscientific.com By approximating the electron density, DFT calculations can provide accurate predictions of various molecular properties. For 9,9-Dichloro-9H-fluorene, DFT methods such as B3LYP with a 6-31G(d,p) basis set are commonly employed to optimize the molecular geometry and compute its electronic characteristics. worldscientific.com The presence of electron-withdrawing halogen substituents is known to influence the electronic properties and stability of the fluorene (B118485) system. worldscientific.com

Key vibrational modes for this compound would include:

C-H stretching vibrations of the aromatic rings.

C=C stretching vibrations within the aromatic framework.

C-Cl stretching vibrations , which are expected to be intense and characteristic.

Fluorene ring deformation modes .

The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other theoretical approximations. researchgate.net

Below is a table of selected experimental infrared absorption peaks for this compound, which can be compared with future theoretical predictions.

| Wavenumber (cm⁻¹) | Intensity |

| 1448 | Strong |

| 738 | Strong |

| 1100 | Medium |

| 1185 | Medium |

| 650 | Medium |

Data sourced from experimental spectra and may be subject to minor variations.

Charge density analysis provides insights into the distribution of electrons within a molecule, which is crucial for understanding its reactivity and intermolecular interactions. q-chem.com Methods like Mulliken population analysis can be used to assign partial atomic charges. uni-muenchen.detau.ac.il For this compound, the high electronegativity of the chlorine atoms is expected to lead to a significant partial positive charge on the C9 carbon and partial negative charges on the chlorine atoms. This charge separation can be visualized using electrostatic potential (ESP) maps, where regions of negative potential (electron-rich) are typically colored red and regions of positive potential (electron-poor) are colored blue. libretexts.org50webs.com

The ESP map of a similar chlorinated aromatic molecule, chlorobenzene, shows a region of negative electrostatic potential around the chlorine atom and a region of positive potential on the ipso-carbon, illustrating the electron-withdrawing nature of the halogen. walisongo.ac.id A similar, more pronounced effect would be anticipated for the geminal dichloro group in this compound.

| Atom | Expected Mulliken Charge |

| C9 | Positive |

| Cl | Negative |

| Aromatic C | Varied (generally less charged than C9) |

| Aromatic H | Slightly Positive |

This table represents expected trends based on the principles of electronegativity and inductive effects.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations could be employed to investigate its behavior in different solvent environments, its aggregation properties, and its interactions with other molecules. nih.govdtu.dk By simulating the trajectory of the molecule, researchers can gain insights into its conformational dynamics and the influence of intermolecular forces. mdpi.com

For instance, MD simulations of fluorene derivatives in solution have been used to understand the role of solvent-solute interactions in their relaxation dynamics. nih.govnih.gov Similar studies on this compound could reveal how the bulky and electronegative chlorine atoms affect its solvation shell and its mobility in various media.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are widely used in drug discovery and toxicology to predict the activity of new compounds. nih.govmdpi.com For derivatives of this compound, QSAR models could be developed to predict their potential biological activities, such as antimicrobial or anticancer effects. researchgate.net

The development of a QSAR model for this compound derivatives would involve several steps:

Data Collection: A dataset of derivatives with experimentally measured biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and lipophilic properties), are calculated for each derivative.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity and interaction with biological targets |

| Steric | Molecular volume, surface area | Binding affinity to receptors |

| Lipophilic | LogP | Membrane permeability and bioavailability |

| Topological | Connectivity indices | Overall molecular shape and branching |

Computational Predictions of Spectroscopic Properties

Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comfaccts.de By calculating the energies of electronic transitions, TD-DFT can provide theoretical spectra that can be compared with experimental measurements. nih.govyoutube.com For this compound, TD-DFT calculations would be expected to predict the π-π* transitions characteristic of the fluorene chromophore. nih.govresearchgate.netmdpi.com The substitution at the 9-position with chlorine atoms is not expected to significantly alter the primary absorption bands of the fluorene ring system, as the electronic transitions are mainly localized on the aromatic framework. qcri.or.jp

Reactivity and Mechanistic Studies of 9,9 Dichloro 9h Fluorene

Nucleophilic Substitution Reactions at C9

The C9 position of the fluorene (B118485) ring is an sp³-hybridized carbon, making it a potential site for nucleophilic substitution. In 9,9-dichloro-9H-fluorene, the two chlorine atoms are leaving groups, rendering the C9 carbon electrophilic. Nucleophilic substitution reactions at this position are plausible, likely proceeding through a carbocation intermediate. The stability of this potential fluorenyl carbocation is a key factor in its reactivity. Research on related fluorene derivatives, such as 9-phenyl-9-fluorenol, has demonstrated the formation of individual carbocation intermediates during nucleophilic substitution reactions. pku.edu.cn This suggests that this compound could react with nucleophiles, where one or both chlorine atoms are displaced.

Electrophilic Aromatic Substitution on the Fluorene Core

The fused benzene (B151609) rings of the fluorene core are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. longdom.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a carbocation intermediate known as a sigma complex or arenium ion. longdom.org The rate-determining step is typically the formation of this intermediate. longdom.org

For this compound, the substituent at the C9 position influences the rate and regioselectivity of the substitution. The CCl₂ group is an electron-withdrawing group due to the inductive effect of the electronegative chlorine atoms. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack, making the reaction slower compared to unsubstituted benzene or fluorene.

Regarding the directing effect, the C9 alkyl-type substituent typically directs incoming electrophiles to the ortho and para positions of the benzene rings. In the fluorene system, the positions of interest are C2, C4, C5, and C7. The C2 and C7 positions are electronically favored for substitution. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield primarily 2- and 2,7-disubstituted products, albeit under potentially harsher conditions due to the deactivating nature of the C9-dichloro group.

Radical Reactions and Their Application in Synthesis

The carbon-chlorine bonds at the C9 position of this compound can potentially undergo homolytic cleavage to form radical species. This process can be initiated by heat or ultraviolet (UV) light. The resulting dichlorofluorenyl radical could then participate in various radical chain reactions. While specific studies on this compound radical reactions are not prevalent, research on related organoborane derivatives, such as 9-alkyl-9-borafluorenes, shows that the fluorene scaffold can be used as an effective radical precursor in chain reactions. umich.edu These reactions are often initiated by trace amounts of oxygen. umich.edu

In a synthetic context, the generation of a radical at the C9 position could be applied in polymerization processes or in the formation of C-C bonds. For example, the radical could add across a double bond of a monomer like styrene (B11656) or an acrylate, initiating radical polymerization. Alternatively, it could be trapped by a radical scavenger to introduce new functional groups at the C9 position. The high reactivity of intermediates in fluorene-based radical reactions suggests that careful control of reaction conditions is necessary to achieve desired outcomes. umich.edu

Cross-Coupling Reactions Involving this compound as a Precursor

This compound serves as a valuable precursor for monomers used in various cross-coupling polymerization reactions. The C9 position can be functionalized, typically by replacing the chlorine atoms with more stable alkyl or aryl groups, before the fluorene core is further modified for polymerization. Cross-coupling reactions are powerful tools for forming C-C bonds, and they are central to the synthesis of conjugated polymers for applications in organic electronics. researchgate.netwiley-vch.de

Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. It is widely used for synthesizing polyfluorenes, which are important materials in organic light-emitting diodes (OLEDs). The chain-growth mechanism, known as Suzuki-Miyaura Catalyst-Transfer Polymerization (CTP), allows for the synthesis of well-defined conjugated polymers with controlled molecular weight. rsc.org

In this context, this compound is first converted into a stable 9,9-dialkylfluorene. This intermediate is then di-halogenated (e.g., dibrominated at the 2 and 7 positions) and subsequently converted into a monomer suitable for Suzuki polymerization, such as a fluorene-2,7-diboronic acid ester. This AB-type monomer can then undergo chain-growth polymerization. researchgate.net The polymerization is initiated by a palladium complex and proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net The use of Suzuki polymerization is advantageous due to its tolerance of various functional groups. rsc.org

Table 1: Typical Components in Suzuki Coupling Polymerization of Fluorene Derivatives

| Component | Example | Role |

|---|---|---|

| Monomer | 9,9-Dioctylfluorene-2,7-bis(pinacol boronate) | Building block of the polymer |

| Catalyst | Pd(PPh₃)₄, t-Bu₃PPd(Ar)Br | Catalyzes C-C bond formation |

| Base | CsF, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Tetrahydrofuran (THF), Toluene | Reaction medium |

The Knoevenagel condensation is a reaction between an active methylene (B1212753) compound and a carbonyl group. The C9 position of a fluorene molecule is an active methylene site, and this reactivity can be harnessed for polymerization. This reaction allows for the formation of a carbon-carbon double bond at the C9 position, creating derivatives known as dibenzofulvenes. mdpi.com

For polycondensation, a 9,9-disubstituted fluorene can be reacted with a dialdehyde (B1249045), typically an aromatic or heteroaromatic dialdehyde. The repeated condensation reaction between the fluorene monomer and the dialdehyde monomer leads to the formation of a polymer chain with C=C double bonds linking the fluorene units into the polymer backbone. This method introduces sp² hybridization at the C9 position, which can enhance the planarity and conjugation of the resulting polymer, significantly altering its electronic and optical properties compared to typical polyfluorenes. mdpi.com

The Ullmann reaction is a classic copper-catalyzed cross-coupling reaction used to form symmetrical biaryl compounds from two molecules of an aryl halide. organic-chemistry.orgnih.gov It can also be used for heteroatom coupling, such as in the synthesis of biaryl ethers. organic-chemistry.orgmdpi.com While traditionally requiring harsh conditions like high temperatures, modern variations have been developed that proceed under milder conditions. nih.gov

In the context of this compound, the Ullmann coupling would not be applied directly to the C-Cl bonds at the sp³-hybridized C9. Instead, it would be used to couple fluorene units through their aromatic rings. First, the this compound would be functionalized at the C9 position (e.g., with alkyl groups) and then halogenated on the aromatic core (e.g., at the 2 and 7 positions with bromine or iodine). The resulting dihalo-fluorene derivative could then undergo intramolecular or intermolecular Ullmann coupling to create larger, rigid, ladder-type structures or polyfluorenes. nih.gov The reaction typically involves a copper(I) active species that undergoes oxidative addition with the aryl halide. organic-chemistry.org

Table 2: General Scheme for Ullmann Biaryl Coupling

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

|---|

Electrochemical Polymerization Mechanisms

The electrochemical polymerization of fluorene derivatives is a key method for the synthesis of polyfluorenes, a class of conjugated polymers with significant applications in organic electronics. While direct studies on the electrochemical polymerization of this compound are not extensively detailed in the provided context, the general mechanism can be inferred from related fluorene-based monomers. The process typically involves the electrochemical oxidation of the monomer to form radical cations.

These radical cations can then couple, leading to the formation of dimers, oligomers, and ultimately, the polymer chain. The polymerization proceeds through repeated oxidation and coupling steps. For instance, the electrochemical polymerization of monomers like 2,2′-(9,9-dioctyl-9H-fluorene-2,7-diyl)dithiophene and 5,5′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(2,3-dihydrothieno[3,4-b] sciencepublishinggroup.comstudy.comdioxine) has been successfully demonstrated to form the corresponding polymers. researchgate.net Similarly, hybrid monomers containing furan (B31954) and fluorene units have been electrochemically polymerized via potential cycling. researchgate.net

The resulting polymer films are deposited on the electrode surface and exhibit electroactive and often electrochromic properties. researchgate.net The peak current densities of the resulting polymers are often proportional to the scan rates during cyclic voltammetry, indicating a reversible redox process on the electrode and a non-diffusion-controlled electrochemical process. researchgate.net Polyfluorenes, such as poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PFO), are composed of repeating fluorene units linked together through this polymerization process. researchgate.net

Oxidation and Reduction Pathways

The reactivity of this compound and its derivatives is characterized by various oxidation and reduction pathways, leading to a range of products with potential applications in synthesis and materials science. The following sections will delve into specific examples of these transformations.

Permanganate (B83412) Oxidation of Fluorene Derivatives

The oxidation of fluorene and its halogenated derivatives by potassium permanganate in an alkaline medium has been studied to understand the reaction kinetics and mechanism. sciencepublishinggroup.com A study on fluorene (Fl) and its derivatives, 2,7-dichlorofluorene (B131596) (Fl-Cl), 2,7-dibromofluorene (B93635) (Fl-Br), and 2,7-diiodofluorene (Fl-I), revealed that the reaction follows first-order kinetics with respect to the concentration of permanganate. sciencepublishinggroup.com The reaction order is fractional-first with respect to the concentrations of the reductants (fluorene derivatives) and the alkali. sciencepublishinggroup.com

The proposed mechanism involves the formation of a 1:1 intermediate complex between the fluorene derivative and the active species of permanganate. sciencepublishinggroup.com The final products of these oxidation reactions were identified as the corresponding 9H-fluorenone derivatives. sciencepublishinggroup.com The order of the oxidation rate under comparable experimental conditions was found to be: Fl > Fl-I > Fl-Br > Fl-Cl. sciencepublishinggroup.com This indicates that the presence of electron-withdrawing halogen substituents on the fluorene ring decreases the rate of oxidation.

| Parameter | Value |

| Order with respect to [permanganate] | 1 |

| Order with respect to [reductants] | Fractional-first |

| Order with respect to [alkali] | Fractional-first |

| Effect of ionic strength | No significant effect |

| Final oxidation products | 9H-fluorenone derivatives |

This table summarizes the kinetic parameters for the permanganate oxidation of fluorene derivatives in an alkaline medium. sciencepublishinggroup.com

Reductive Si-Si Bond Cleavage in Silafluorene Derivatives

While specific studies on the reductive cleavage of Si-Si bonds in silafluorene derivatives are not detailed in the provided information, the general principles of silicon-carbon and silicon-oxygen bond cleavage can provide insights into the potential reactivity of such compounds. The cleavage of silicon-carbon bonds is a key step in the synthetic application of organosilicon compounds. nih.gov This cleavage is typically an electrophilic process where an electrophile attaches to the carbon atom, and a nucleophile attacks the silicon atom. nih.gov

The reactivity of the silicon-carbon bond can be enhanced by increasing the coordination number of the silicon atom. nih.gov For instance, the formation of a pentacoordinate silicon species by the introduction of electronegative groups on the silicon increases the electron density on the carbon atom of the Si-C bond, making it more susceptible to electrophilic attack. nih.gov Further activation can be achieved by forming a hexacoordinate silicon complex. nih.gov

In the context of silafluorenes, a hypothetical reductive cleavage of a Si-Si bond could potentially be initiated by a nucleophilic attack on one of the silicon atoms, especially if the silicon centers are rendered more electrophilic by substituents. The presence of nearby functional groups can also significantly impact the rate of cleavage of silicon-containing bonds through internal catalysis. nih.gov For example, tethered amino or amide groups can accelerate the hydrolysis of Si-O bonds. nih.gov A similar intramolecular assistance could be envisioned for the cleavage of Si-Si bonds in appropriately substituted silafluorene derivatives.

Advanced Materials Applications of 9,9 Dichloro 9h Fluorene and Its Polymers

Supramolecular Chemistry and Self-Assembly

π-π Stacking Interactions in Fluorene (B118485) Architectures

In fluorene-based molecular and polymeric architectures, π-π stacking interactions are a defining feature that significantly influences their electronic and photophysical properties. These non-covalent interactions arise between the planar aromatic rings of adjacent fluorene units, leading to the formation of ordered assemblies. The nature and strength of these interactions are highly dependent on the substituents at the C9 position of the fluorene core.

The geometry of the stacking, whether cofacial (sandwich-like) or slipped-stack, dictates the degree of electronic coupling between molecules. This coupling is fundamental to charge transport in organic electronic devices, as it facilitates the hopping of charge carriers (holes or electrons) between adjacent polymer chains or molecules. acs.orgresearchgate.net For instance, studies on poly(dibenzofulvene), which features a π-stacked fluorene chain, have investigated the electronic couplings and reorganization energies essential for charge transport, indicating that such architectures are more favorable for hole transport than electron transport. acs.org

Structural fluctuations and the specific arrangement of the fluorene units can cause significant variations in the electronic transfer integral, which is a key parameter controlling the rate of charge and energy transfer. acs.org Introducing bulky side groups at the C9 position can hinder or modify π-π stacking, which can be a strategic approach to control aggregation and tune the material's properties for specific applications, such as in polymer light-emitting diodes where aggregation can affect emission efficiency. iaea.org In some molecular designs, hybrid configurations stabilized by both π-stacking and C–H/π interactions are observed, which prevents the formation of perfect sandwich-like geometries required for excimer emission. aip.org

Table 1: Influence of Intermolecular Interactions on Fluorene Architectures

| Interaction Type | Controlling Factors | Impact on Material Properties |

|---|---|---|

| π-π Stacking | Substituents at C9; Molecular geometry (cofacial vs. slipped) | Facilitates charge and energy transfer; influences charge carrier mobility; can lead to aggregation-caused quenching. acs.orgresearchgate.netresearchgate.net |

| C–H/π Interactions | Presence of alkyl/aryl C-H bonds adjacent to aromatic rings | Stabilizes crystal packing and molecular conformations; can compete with π-π stacking to prevent excimer formation. aip.org |

| Excimer Formation | Requires specific sandwich-like π-stacked geometry | Can lead to redshifted, broad emission peaks in fluorescence spectra, which may be undesirable in some applications. aip.org |

Advanced Organic Electronics

Polymers derived from 9,9-disubstituted fluorene monomers, which are often synthesized from the 9,9-dichloro-9H-fluorene intermediate, are cornerstone materials in the field of advanced organic electronics. Their high charge carrier mobility, excellent thermal stability, and tunable electronic properties make them suitable for a range of devices. mdpi.com

Organic Light-Emitting Diodes (OLEDs): Polyfluorenes are renowned for their high photoluminescence quantum yields and their ability to emit light across the entire visible spectrum, from blue to red, by copolymerizing fluorene with other monomers. mdpi.com20.210.105 This makes them highly desirable as the emissive layer in OLEDs for displays and solid-state lighting. For example, copolymers of 9,9-dioctyl-9H-fluorene with dicyanostilbene or 9,10-dicyanophenanthrene units have been synthesized, yielding devices with yellow-green or greenish-blue emissions, respectively. One such device exhibited a maximum brightness of 9230 cd/m² and a current efficiency of 3.33 cd/A. nih.govsemanticscholar.org

Organic Solar Cells (OSCs): In OSCs, fluorene-based copolymers serve as the electron donor material in the active layer of bulk heterojunction devices. semi.ac.cn These polymers are designed to have appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient charge separation at the donor-acceptor interface. nih.gov For instance, a semiconducting copolymer based on 9,9-dioctyl-9H-fluorene demonstrated a power conversion efficiency (PCE) of 1.22% when blended with a fullerene derivative as the electron acceptor. nih.gov Non-fullerene acceptors based on a 9,9’-spirobi[9H-fluorene] core have also been developed, achieving a PCE of 5.34% in devices. researchgate.netnih.gov

Electrochromic Polymers: Fluorene-based polymers can also be used in electrochromic devices, which change color upon the application of an electrical potential. Polymers synthesized from monomers like 5,5′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(2,3-dihydrothieno[3,4-b] nih.govacs.orgdioxine) (EDOT-F-EDOT) exhibit excellent redox activity and electrochromic performance, with high optical contrast and good coloration efficiency. researchgate.net

Table 2: Performance of Fluorene-Based Polymers in Organic Electronic Devices

| Device Type | Fluorene-Based Polymer | Key Performance Metric(s) |

|---|---|---|

| OLED | Copolymer of 9,9-dioctyl-9H-fluorene and 9,10-dicyanophenanthrene | Max. Brightness: 9230 cd/m²; Max. Efficiency: 3.33 cd/A. nih.govsemanticscholar.org |

| OLED | Poly((5,5″″-(3″,4″-dihexyl-2,2′:5′,2′:5″,2-:5-,2″″-quinquethiophene 1″,1″-dioxide))-alt-2,7-(9,9-dihexylfluorene)) (PFTTORTT) | Red emission with a maximum at 666 nm. 20.210.105 |

| OSC | Copolymer of 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)dithiophenes and an acrylonitrile (B1666552) derivative | Power Conversion Efficiency (PCE): 1.22%. nih.gov |

| Electrochromic Device | P(EDOT-F-EDOT) | Optical Contrast: 25.8%; Coloration Efficiency: 220 cm²/C. researchgate.net |

Fluorescent Materials and Probes

The intrinsic high fluorescence quantum yield and photostability of the fluorene core make its derivatives excellent candidates for fluorescent materials and chemosensors. ucf.eduresearchgate.net By attaching specific recognition moieties to the fluorene scaffold, probes can be designed to detect a wide range of analytes, including metal ions and explosives, often with high sensitivity and selectivity. researchgate.netnih.govacs.org

Fluorene-based probes can operate via different mechanisms, such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). For example, fluorenone-based sensors have been developed for the selective detection of iodide ions, exhibiting a "turn-on" fluorescence response with detection limits as low as 8.0 nM. nih.gov The interaction with the analyte modifies the electronic structure of the probe, leading to a change in its fluorescence intensity or wavelength. nih.gov

These materials are also tailored for advanced biological imaging applications. Fluorene-based probes with high two-photon absorption cross-sections have been synthesized for use in two-photon fluorescence microscopy, which allows for deeper tissue penetration and reduced photodamage in live-cell imaging. acs.orgucf.eduresearchgate.net Amine-reactive fluorene probes have been developed to covalently label biomolecules like proteins and peptides, enabling their visualization within cellular environments. nih.govacs.org

Table 3: Applications of Fluorene-Based Fluorescent Probes

| Probe Type | Target Analyte | Sensing Mechanism | Application |

|---|---|---|---|

| Fluorene-Macrocycle | Zn²⁺ ions | Complexation leading to fluorescence change | Metal ion sensing in aqueous media. nih.gov |

| Fluorenone Schiff Base | I⁻ ions | Inhibition of ICT and C=N isomerization | Anion sensing in real water/food samples and cell imaging. nih.gov |

| Conjugated Polymers | 2,4,6-Trinitrophenol (TNP) | Fluorescence quenching | Detection of explosives in aqueous medium. acs.org |

| Amine-Reactive Probe | Amine-containing biomolecules | Covalent labeling | Two-photon fluorescence bioimaging. nih.govacs.org |

Applications in Advanced Chemical Synthesis as Intermediates

This compound is a pivotal intermediate in the synthesis of functionalized fluorene derivatives. The two chlorine atoms at the C9 position serve as excellent leaving groups, providing a versatile handle for introducing a wide variety of substituents. This C9-functionalization is arguably the most critical step in designing fluorene-based materials, as it governs their solubility, processability, and solid-state morphology, while preventing oxidation to the less desirable fluorenone. mdpi.com

The primary application of this intermediate is in the synthesis of 9,9-dialkyl or 9,9-diaryl fluorenes. These monomers are the building blocks for the vast majority of polyfluorenes used in organic electronics and other applications. nih.govresearchgate.net For example, the synthesis of 9,9-dioctylfluorene derivatives, which are commonly used to ensure solubility in organic solvents, often proceeds from the alkylation of the fluorene core. While direct alkylation with reagents like KOH and an alkyl halide is common, the dichlorinated intermediate offers an alternative pathway for certain transformations.

Furthermore, the reactivity of the C9 position allows for the creation of more complex structures. For instance, 9H-fluorene can be converted to 9-fluorenone (B1672902) via air oxidation in the presence of a base like KOH. rsc.org This 9-fluorenone can then be used as a precursor for other derivatives. researchgate.net The versatility of 9,9-disubstituted fluorenes is highlighted by their use in synthesizing a broad range of materials, from copolymers for OLEDs to fluorescent probes. mdpi.comnih.govnih.gov The synthesis of these crucial 9,9-disubstituted monomers underscores the importance of intermediates that allow for facile and efficient C-C bond formation at the 9-position. researchgate.net

Table 4: Synthetic Transformations Involving the Fluorene C9 Position

| Starting Material | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| 9H-Fluorene | Alkylation | KOH, CH₃I, DMSO | 9,9-Dimethyl-9H-fluorene. mdpi.com |

| 9H-Fluorene | Hydroxymethylation | (CH₂O)n, NaOCH₃, DMSO/CH₃OH | 9,9-Bis(hydroxymethyl)-9H-fluorene. mdpi.comgoogle.com |

| 9H-Fluorene | Air Oxidation | KOH, THF, Air | 9-Fluorenone. rsc.org |

| 2,7-Dibromo-9,9-diethylfluorene | Heck or Stille Coupling | Palladium catalyst, various co-monomers | Symmetrical chromophores for NLO applications. ucf.edu |

| 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester | Suzuki Coupling | Palladium catalyst, dibromo co-monomers | Polyfluorene copolymers for OLEDs. mdpi.comnih.gov |

Environmental and Safety Considerations in Research and Application

Environmental Fate and Effects of Chlorinated Organic Compounds

Chlorinated aromatic hydrocarbons, the class to which 9,9-Dichloro-9H-fluorene belongs, are recognized for their environmental persistence. taylorandfrancis.comwikipedia.org Their low water solubility and hydrophobic nature mean they tend to adsorb strongly to organic matter in soil and sediment, making them less mobile but potentially leading to long-term contamination. wikipedia.orgtpsgc-pwgsc.gc.ca The environmental fate of these compounds is largely determined by their resistance to degradation.

Persistence and Biodegradation: The chlorine atoms on the aromatic structure of compounds like this compound increase their stability and resistance to microbial degradation. researchgate.net While the base fluorene (B118485) molecule can be biodegraded by certain microorganisms, such as the marine-derived fungus Mucor irregularis, the presence of chlorine atoms can significantly hinder this process. nih.gov Biodegradation of chlorinated aromatic compounds can occur under both aerobic and anaerobic conditions, but it is often a slow process. eurochlor.org Higher chlorinated compounds are generally more susceptible to anaerobic biotransformation, while lower chlorinated versions are more readily degraded aerobically. eurochlor.org The complete breakdown of such persistent molecules may require a sequence of both anaerobic and aerobic conditions. eurochlor.org

Potential Ecotoxicity: While specific ecotoxicity data for this compound is not extensively documented, chlorinated organic compounds as a group can pose risks to aquatic life and other organisms. nih.gov Their persistence can lead to bioaccumulation in the food chain. Some chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) have been shown to be toxic and may exert their effects through mechanisms like interacting with the aryl hydrocarbon receptor (AhR), which can lead to adverse changes in cellular processes. wikipedia.org For instance, a related compound, fluorene-9-bisphenol (BHPF), has demonstrated toxicity to green algae, causing oxidative stress and bioaccumulation. nih.govresearchgate.net

The table below summarizes the key environmental considerations for chlorinated aromatic hydrocarbons, which are relevant to understanding the potential impact of this compound.

| Environmental Aspect | Characteristics of Chlorinated Aromatic Hydrocarbons | Potential Impact of this compound |

| Persistence | Generally high due to the stability of the chloro-aromatic structure. taylorandfrancis.comwikipedia.org | Likely to be persistent in the environment. |

| Mobility | Low in water; tends to adsorb to soil and sediment. tpsgc-pwgsc.gc.ca | Expected to have low mobility in aqueous systems and bind to organic matter. |

| Biodegradation | Slow and often incomplete; highly chlorinated compounds are more recalcitrant. researchgate.neteurochlor.org | Biodegradation is expected to be slow, potentially requiring specific microbial populations and conditions. |

| Bioaccumulation | Potential to accumulate in organisms due to hydrophobicity. | May bioaccumulate in the food web. |

| Ecotoxicity | Varies by specific compound, but many are toxic to aquatic life and microorganisms. nih.gov | Potential for toxicity to aquatic organisms and other wildlife, though specific data is limited. |

Safe Handling, Storage, and Disposal Protocols for this compound

Given its classification as a chlorinated organic compound, strict safety protocols must be followed when handling, storing, and disposing of this compound to minimize exposure and prevent environmental release. The following guidelines are based on general safety data for chlorinated fluorene derivatives and related chemicals. fishersci.comfishersci.com

Handling: Personnel should handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. chemicalbook.com Appropriate personal protective equipment (PPE) is mandatory. This includes:

Eye Protection: Chemical safety goggles or a face shield. fishersci.com

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). thermofisher.com

Body Protection: A lab coat or other protective clothing to prevent skin contact. fishersci.com

Direct contact with skin and eyes should be avoided, as related compounds can cause skin and eye irritation. fishersci.comfishersci.com In case of accidental contact, the affected area should be rinsed immediately and thoroughly with water. fishersci.com Ingestion and inhalation must be prevented. fishersci.com

Storage: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. chemicalbook.comchemicalbridge.co.uk It should be kept away from incompatible materials such as strong oxidizing agents. fishersci.com The storage area should be secure, and containers should be clearly labeled.

Disposal: Disposal of this compound and its containers must be conducted in accordance with all local, regional, and national regulations for hazardous waste. fishersci.comfishersci.com It should not be disposed of in standard trash or poured down the drain. umn.edu Chemical waste generators are responsible for correctly classifying the waste and ensuring it is managed by an approved waste disposal facility. fishersci.com Incineration is often the preferred method for the disposal of persistent chlorinated hydrocarbons, but this must be done in specialized facilities equipped to handle hazardous materials and prevent the release of harmful combustion byproducts. epa.gov

The following table outlines the key safety protocols for this compound.

| Protocol | Requirement | Rationale |

| Handling | Use in a well-ventilated area (fume hood). chemicalbook.com | To prevent inhalation of dust or vapors. |

| Wear appropriate PPE (goggles, gloves, lab coat). fishersci.comfishersci.comthermofisher.com | To prevent eye and skin contact. | |

| Avoid ingestion and inhalation. fishersci.com | To prevent internal exposure and potential toxicity. | |

| Storage | Keep in a tightly sealed container. chemicalbridge.co.uk | To prevent release into the environment. |

| Store in a cool, dry, well-ventilated area. chemicalbook.com | To maintain chemical stability. | |

| Segregate from incompatible materials (e.g., oxidizing agents). fishersci.com | To prevent hazardous chemical reactions. | |

| Disposal | Treat as hazardous waste. fishersci.com | Due to its chemical nature and potential environmental persistence. |

| Follow all local, regional, and national regulations. umn.edu | To ensure legal and safe disposal. | |

| Do not discard in regular trash or drains. umn.edu | To prevent environmental contamination. |

Research on Responsible Use and Environmental Impact Mitigation

Research into the responsible use and mitigation of the environmental impact of this compound is intrinsically linked to the broader field of managing chlorinated aromatic compounds. While specific studies focusing solely on this compound are limited, general strategies for similar chemicals are applicable and provide a framework for its responsible management.

Green Chemistry Approaches: One area of research focuses on developing synthetic pathways that are more environmentally benign. This could involve using less hazardous starting materials, reducing the number of synthetic steps, or designing processes that generate less waste. For fluorene derivatives, research into novel synthesis methods is ongoing, which could pave the way for greener production alternatives in the future.

Remediation Technologies: Significant research has been dedicated to developing effective remediation technologies for sites contaminated with chlorinated organic compounds. nih.gov These strategies can be broadly categorized as:

Bioremediation: This approach utilizes microorganisms to break down contaminants. researchgate.net Research into identifying and engineering microbes with the ability to dechlorinate and degrade persistent aromatic compounds is a key focus. This can involve both anaerobic reductive dechlorination and aerobic degradation pathways. researchgate.net

Phytoremediation: This involves using plants to remove, degrade, or contain pollutants from soil and water. taylorandfrancis.com

Advanced Oxidation Processes (AOPs): These are chemical treatment methods that use powerful oxidizing agents, such as hydroxyl radicals, to destroy organic pollutants. nih.gov

Thermal Incineration: High-temperature incineration is an effective method for the complete destruction of many persistent organic pollutants, though it requires specialized facilities. nih.gov

The development of these technologies is crucial for mitigating the impact of accidental spills or historical contamination. Ongoing research aims to improve the efficiency and cost-effectiveness of these methods, making them more accessible for widespread environmental cleanup. The study of the biodegradation of the fluorene parent molecule provides a foundation for future research into developing bioremediation strategies specifically for its chlorinated derivatives. nih.gov

Q & A

Q. What are the recommended synthetic routes for 9,9-Dichloro-9H-fluorene, and how can reaction efficiency be optimized?

Synthesis typically involves chlorination of fluorene derivatives. Friedel-Crafts alkylation or nucleophilic substitution at the 9-position of fluorene using chlorinating agents (e.g., Cl2 or SOCl2) under controlled conditions is common. Reaction efficiency can be monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track intermediate purity . For structural confirmation, single-crystal X-ray diffraction (using SHELX programs) is recommended to resolve steric challenges caused by chlorine substituents .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key methods include:

- GC-MS : To assess purity and detect volatile byproducts (limit of quantification: 0.01 mg/kg) .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns and chlorine integration.

- X-ray crystallography : Resolve molecular geometry and compare with SHELX-refined databases .

- Elemental analysis : Validate stoichiometry (C:H:Cl ratios). Cross-referencing with published spectra of analogous compounds (e.g., 9,9-dimethyl derivatives) is advised .

Advanced Research Questions

Q. What experimental approaches are suitable for probing the electronic structure of this compound in optoelectronic applications?

- X-ray photoelectron spectroscopy (XPS) : Quantify core-level shifts to determine chlorine’s electron-withdrawing effects on the fluorene backbone .

- Ultraviolet photoelectron spectroscopy (UPS) : Measure ionization potentials and valence-band structures for charge-transport studies .

- Density functional theory (DFT) : Model frontier molecular orbitals (HOMO/LUMO) to predict optical bandgaps. Correlate computational results with experimental UV-Vis absorption spectra.

Q. How do steric and electronic effects of chlorine substituents influence crystallographic packing and intermolecular interactions?